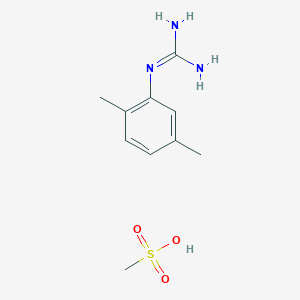
N-(2,5-dimethylphenyl)guanidine methanesulfonate
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)guanidine methanesulfonate, also known as DPG, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DPG is a white crystalline powder that is soluble in water and ethanol. It is commonly used as a rubber accelerator, but it has also been found to have potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)guanidine methanesulfonate is not fully understood, but it is thought to work by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various enzymes and signaling pathways.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)guanidine methanesulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and cardiovascular disease. N-(2,5-dimethylphenyl)guanidine methanesulfonate has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)guanidine methanesulfonate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively inexpensive compared to other compounds that are used in lab experiments. However, one limitation of N-(2,5-dimethylphenyl)guanidine methanesulfonate is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on N-(2,5-dimethylphenyl)guanidine methanesulfonate. One area of research is the development of new synthetic methods for N-(2,5-dimethylphenyl)guanidine methanesulfonate that are more efficient and environmentally friendly. Another area of research is the elucidation of the mechanism of action of N-(2,5-dimethylphenyl)guanidine methanesulfonate, which may lead to the development of new drugs that target the same pathways. Finally, there is a need for more studies on the potential therapeutic applications of N-(2,5-dimethylphenyl)guanidine methanesulfonate, particularly in the treatment of cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)guanidine methanesulfonate has been studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of conditions such as arthritis and cardiovascular disease. N-(2,5-dimethylphenyl)guanidine methanesulfonate has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.CH4O3S/c1-6-3-4-7(2)8(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYPOUPOCBRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)guanidine methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



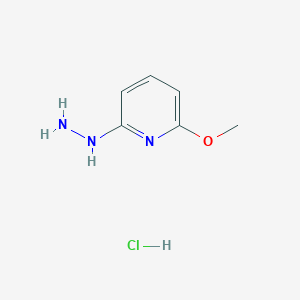
![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1431013.png)
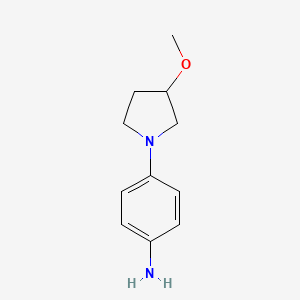

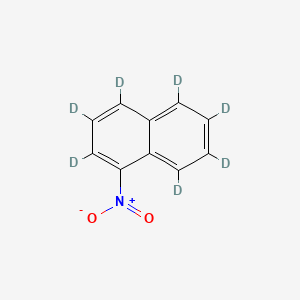
![methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431022.png)
![methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431024.png)
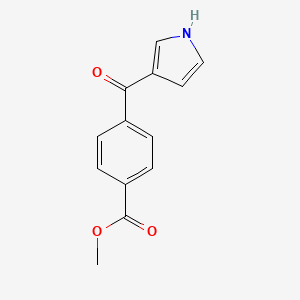
![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)


![methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate](/img/structure/B1431030.png)

![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)